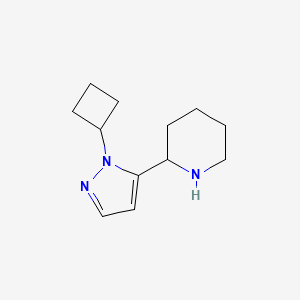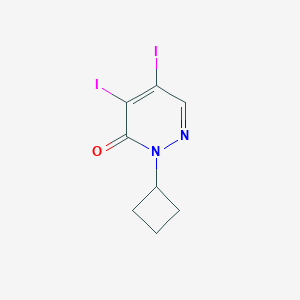
2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. The presence of cyclobutyl and diiodo substituents in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or other cyclobutyl-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.
Substitution: Halogen atoms like iodine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclobutyl-4,5-dichloropyridazin-3(2H)-one
- 2-Cyclobutyl-4,5-dibromopyridazin-3(2H)-one
- 2-Cyclobutyl-4,5-difluoropyridazin-3(2H)-one
Uniqueness
The presence of iodine atoms in 2-Cyclobutyl-4,5-diiodopyridazin-3(2H)-one may impart unique reactivity and properties compared to its chloro, bromo, and fluoro analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C8H8I2N2O |
|---|---|
Molecular Weight |
401.97 g/mol |
IUPAC Name |
2-cyclobutyl-4,5-diiodopyridazin-3-one |
InChI |
InChI=1S/C8H8I2N2O/c9-6-4-11-12(5-2-1-3-5)8(13)7(6)10/h4-5H,1-3H2 |
InChI Key |
BDSMZWGQUNLHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C(=O)C(=C(C=N2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


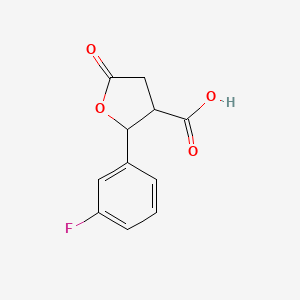


![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)

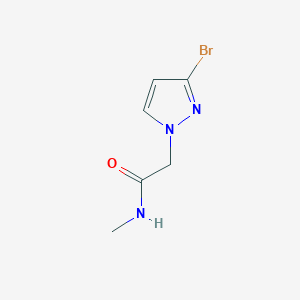
![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
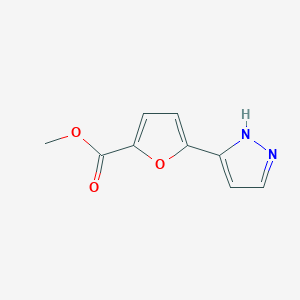
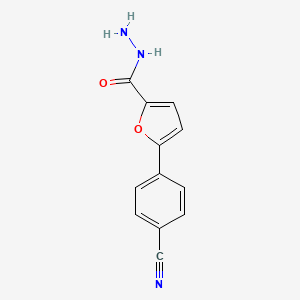

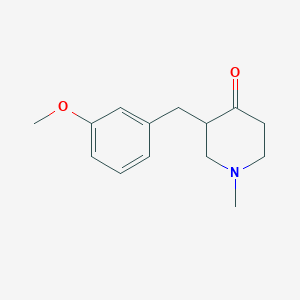

![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
